
4-Bromo-3,5-dichloroaniline
Overview
Description
4-Bromo-3,5-dichloroaniline (CAS: 1940-29-0) is a halogenated aniline derivative with the molecular formula C₆H₄BrCl₂N and a molecular weight of 240.91 g/mol . It is a purple crystalline solid (as synthesized in urea-based pharmaceutical intermediates) and is primarily used in research settings, particularly in medicinal chemistry for synthesizing adjuvants that enhance antibiotic efficacy against resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dichloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method includes the following steps :
Bromination: 2,4-Dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline.
Diazotization and Reduction: The reaction mixture is cooled, and an aqueous solution of sodium nitrite is added. The temperature is then gradually increased to boiling, leading to the formation of 3,5-dichlorobromobenzene.
Ammonolysis: Ammonia water and a catalyst are added to the 3,5-dichlorobromobenzene, and the mixture is heated to 130-180°C for 3-6 hours, yielding 3,5-dichloroaniline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or iron powder in the presence of hydrochloric acid.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroanilines.
Reduction: Formation of aminobenzenes.
Scientific Research Applications
Chemical Synthesis
4-Bromo-3,5-dichloroaniline serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows for further functionalization, making it valuable in the production of:
- Pharmaceuticals : Used in the synthesis of drugs targeting various diseases.
- Agrochemicals : Acts as a precursor for herbicides and pesticides.
- Dyes and Pigments : Employed in creating colorants for textiles and inks.
Table 1: Applications in Chemical Synthesis
Application Type | Examples |
---|---|
Pharmaceuticals | Antimicrobial agents |
Agrochemicals | Herbicides, fungicides |
Dyes | Textile dyes |
Research indicates that this compound exhibits notable biological activity. It has been studied for its antimicrobial and antifungal properties, making it a candidate for therapeutic applications.
Case Study Insights
A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and other pathogens .
Activity Type | MIC Values (µg/mL) | Tested Organisms |
---|---|---|
Antimicrobial | 1 - 4 | Staphylococcus aureus |
Antifungal | Not specified | Various fungal strains |
Industrial Applications
In addition to its role in research, this compound is utilized in various industrial processes:
- Production of Specialty Chemicals : Used in synthesizing high-performance materials.
- Environmental Science : Studied for its potential effects on ecosystems and as a marker for pollution.
Regulatory and Safety Considerations
Due to its chemical properties, this compound is subject to regulatory scrutiny. Safety data sheets emphasize the importance of handling this compound with care due to potential toxicity.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The bromine and chlorine substituents influence its reactivity and binding affinity to various biological molecules .
Comparison with Similar Compounds
Key Properties:
- Solubility : Soluble in DMSO (10 mM stock solution recommended) .
- Storage : Stable at room temperature (RT) when protected from light; long-term storage at -80°C (6 months) or -20°C (1 month) .
- Spectral Data :
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Features
The table below compares 4-bromo-3,5-dichloroaniline with analogs differing in halogenation, substituent position, or functional groups:
Reactivity and Functional Differences
Halogen Effects :
- Bromine and chlorine are electron-withdrawing groups (EWGs), directing electrophilic substitution to the para position. Fluorine (smaller, less EWG) in 4-bromo-3,5-difluoroaniline increases solubility and alters reaction kinetics .
- Nitro groups in 4-bromo-3,5-dinitroaniline strongly deactivate the aromatic ring, making it suitable for high-energy material synthesis .
Synthetic Utility :
Physicochemical Properties
- Solubility : this compound requires DMSO for solubility, while methyl- or methoxy-substituted analogs (e.g., 4-bromo-3,5-dimethylanisole) are more lipophilic .
- Thermal Stability : Nitro-substituted derivatives (e.g., 4-bromo-3,5-dinitroaniline) exhibit higher melting points (~207°C) due to strong intermolecular interactions .
Commercial Availability and Handling
Biological Activity
4-Bromo-3,5-dichloroaniline (C6H4BrCl2N) is a halogenated aromatic amine that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which significantly influences its chemical behavior and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.
- Molecular Formula : C6H4BrCl2N
- Molecular Weight : Approximately 228.96 g/mol
- CAS Number : 1940-29-0
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |
Escherichia coli | 31.25 µg/mL | 62.50 µg/mL |
Candida albicans | 62.50 µg/mL | 125.00 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.5 |
A549 | 15.2 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs.
- Cell Signaling Pathways : Research suggests that it may modulate various signaling pathways involved in cell growth and apoptosis, particularly through interactions with nuclear receptors such as PPARγ .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various halogenated anilines, including this compound. The results demonstrated its effectiveness against resistant bacterial strains, highlighting its potential use in clinical settings.
- Cancer Cell Line Assessment : In a study focusing on breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation pathways . This suggests its potential role as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-3,5-dichloroaniline, and what factors influence yield?
Methodological Answer: The synthesis typically involves bromination of 3,5-dichloroaniline or halogen-exchange reactions. A common approach uses brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C). Catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity . Yield optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 substrate-to-bromine agent). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate high-purity product (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- GC-MS : Confirm molecular weight (240.91 g/mol) and detect impurities using electron ionization (EI) at 70 eV .
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–7.2 ppm for NH₂-substituted benzene) and bromine/chlorine-induced deshielding .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (254 nm) to assess purity (>98%) .
Cross-validate with elemental analysis (C, H, N, Br, Cl) to ensure stoichiometric consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for brominated aniline derivatives?
Methodological Answer: Contradictions often arise from isomer formation or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., bromine vs. chlorine orientation) .
For HPLC retention time discrepancies, standardize mobile phase pH and column temperature .
Q. What is the role of substituent electronic effects in the reactivity of this compound?
Methodological Answer: The electron-withdrawing bromine and chlorine groups deactivate the aromatic ring, directing electrophilic substitution to the para position relative to NH₂. Reactivity can be quantified via Hammett constants (σₚ for Br: +0.23, Cl: +0.47), predicting reduced nucleophilicity compared to unsubstituted aniline. Kinetic studies (e.g., monitoring azo coupling rates under varying pH) reveal steric hindrance from the 3,5-dichloro groups limits accessibility for bulky electrophiles .
Q. How can researchers design experiments to address competing reaction pathways in derivative synthesis?
Methodological Answer: To mitigate side reactions (e.g., dehalogenation or dimerization):
- In situ Monitoring : Use FTIR to track intermediate formation (e.g., C-Br stretch at 550–600 cm⁻¹) .
- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict activation energies for bromine displacement vs. ring substitution .
- Parallel Synthesis : Screen reaction conditions (solvent, catalyst, temperature) in microfluidic reactors to identify optimal pathways .
Q. What methodologies are effective for studying environmental degradation pathways of this compound?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, analyzing degradation products via LC-MS/MS. Major pathways include debromination (m/z shift from 240.91 to 160.0) and hydroxyl radical attack .
- Microbial Degradation : Use soil slurry assays (Pseudomonas spp.) with GC-ECD to monitor dehalogenation over 14 days .
- QSPR Models : Corporate logP (2.8) and H-bond donor counts (1) to predict biodegradation half-lives .
Properties
IUPAC Name |
4-bromo-3,5-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGULWHAXFEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-29-0 | |
Record name | 4-Bromo-3,5-dichlorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1940-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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